![molecular formula C15H18N2OS B1425654 N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline CAS No. 1274010-84-2](/img/structure/B1425654.png)
N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline
Overview
Description
N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Corrosion Inhibition
- (Daoud, Douadi, Issaadi, & Chafaa, 2014) explored a compound structurally similar to N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline for its ability to inhibit the corrosion of mild steel in acidic environments. Their research indicated significant corrosion inhibition efficiency, increasing with the concentration of the inhibitor.
Fluorescent Chemosensors
- (Shree, Sivaraman, Siva, & Chellappa, 2019) synthesized derivatives of a similar compound for use as fluorescent chemosensors. These chemosensors showed high selectivity and sensitivity towards aluminum ions, useful for imaging intracellular aluminum ions in living cells.
Crystal Structure Analysis
- The work by (Daoudi et al., 2002) focused on a compound related to N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline, analyzing its crystal structure. This study provided insights into the molecule’s flexibility and potential for metal coordination.
Antimicrobial Activity
- (Singh & Vedic, 2015) researched a series of compounds, including derivatives of N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline, for their antimicrobial properties. These compounds were tested against various bacteria and fungi, comparing their effectiveness with standard drugs.
Electroluminescence Application
- A study by (Vezzu et al., 2010) investigated similar compounds for their use in organic light-emitting diodes (OLEDs). They demonstrated the potential of these compounds as emitters in OLEDs, showing excellent performance and efficiency.
properties
IUPAC Name |
N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-13(15-16-6-9-19-15)10-14(3-1)17-11-12-4-7-18-8-5-12/h1-3,6,9-10,12,17H,4-5,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUDFWPRKIESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=CC(=C2)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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